molecular formula C11H8BrFN2 B1423616 5-bromo-N-(4-fluorophenyl)pyridin-2-amine CAS No. 918305-48-3

5-bromo-N-(4-fluorophenyl)pyridin-2-amine

Cat. No. B1423616
M. Wt: 267.1 g/mol
InChI Key: MDIJJMBTVYKGEZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-fluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C5H4BrFN2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine consists of a pyridine ring substituted with a bromine atom and an amine group that is further substituted with a fluorophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-N-(4-fluorophenyl)pyridin-2-amine are not available, similar pyridine derivatives have been involved in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

5-Bromo-N-(4-fluorophenyl)pyridin-2-amine is a solid substance . Its molecular weight is 191 .

Scientific Research Applications

Application Summary

In medicinal chemistry, this compound is used for the synthesis of novel pyridine-based derivatives with potential biological activities. The derivatives are synthesized via Suzuki cross-coupling reactions, which are palladium-catalyzed and can produce compounds in moderate to good yield .

Methods of Application

The Suzuki cross-coupling reaction involves the use of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine as a starting material, reacting with various arylboronic acids. The reaction conditions typically include a palladium catalyst, a suitable solvent, and a base at an elevated temperature .

Results

The synthesized pyridine derivatives have been studied using Density Functional Theory (DFT) and showed potential as chiral dopants for liquid crystals. Some derivatives exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with one compound showing a lysis value of 41.32% against clot formation in human blood .

Chemical Synthesis

Application Summary

5-bromo-N-(4-fluorophenyl)pyridin-2-amine is utilized in chemical synthesis as a building block for creating complex molecules. Its reactivity allows for the formation of diverse chemical structures with various functional groups .

Methods of Application

The compound can be used in different synthetic pathways, including nucleophilic substitution reactions or as a ligand in metal-catalyzed transformations. The specific parameters would depend on the desired end product and the nature of the reaction .

Results: The outcomes of such synthetic procedures are new compounds with potential applications in material science, pharmaceuticals, and as intermediates in further chemical reactions .

Methods of Application

Theoretical calculations are performed using software like GAUSSIAN, which requires the molecular structure as input. The computational studies involve optimizing the geometry and calculating the molecular orbitals and other properties .

Results: The results provide insights into the electronic structure and potential reactivity of the compound, which can guide further experimental work and predict biological activities .

Methods of Application

Properties like solubility, permeability, and lipophilicity are calculated using various predictive models and software tools. These properties are crucial for determining a compound’s drug-likeness and bioavailability .

Results

The derivatives show high gastrointestinal absorption and blood-brain barrier permeability, indicating potential as central nervous system (CNS) active agents. They also exhibit favorable drug-likeness scores based on Lipinski’s rule of five .

Methods of Application

The compound is incorporated into liquid crystal mixtures, and its effect on the optical and electro-optical properties of the mixture is evaluated. Parameters like the helical twisting power and dielectric anisotropy are of particular interest .

Results: The studies show that certain derivatives can significantly improve the performance of LCDs by enhancing their response time and contrast ratio, making them valuable for advanced display technologies .

Methods of Application

Biological assays are conducted to test the efficacy of the derivatives against specific enzymes or receptors. These assays often involve in vitro experiments with cultured cells or in vivo studies with animal models .

Results: Some derivatives have shown promising results in preliminary screenings for anti-thrombolytic and biofilm inhibition activities, suggesting their potential in developing new treatments for cardiovascular diseases and bacterial infections .

Antiviral Research

Application Summary

This compound is investigated for its potential antiviral properties. Derivatives of indole, which share a similar heterocyclic structure, have shown a wide range of biological activities, including antiviral effects .

Methods of Application

Synthetic analogs of the compound are tested against various RNA and DNA viruses. The inhibitory activity is measured by the compound’s ability to prevent viral replication in cell cultures .

Results: Some derivatives have demonstrated inhibitory activity against influenza A and other viruses, with selectivity indices indicating their potential as antiviral agents .

Methods of Application

The compounds are tested on immortalized rat hepatic stellate cells (HSC-T6) to assess their efficacy in inhibiting fibrosis. The anti-fibrotic activity is evaluated through assays like Picro-Sirius red staining and hydroxyproline assay .

Results: Certain derivatives have shown better anti-fibrotic activities than existing drugs, indicating their potential as novel anti-fibrotic drugs .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIJJMBTVYKGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696431
Record name 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-fluorophenyl)pyridin-2-amine

CAS RN

918305-48-3
Record name 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 g (21.1 mmol) of 2,5-dibromopyridine, 4.4 ml of 4-fluoroaniline, 4.10 g (42.3 mmol) of sodium-tert-butanolate, 200 mg (0.8 mmol) of palladium(II)acetate and 200 mg (0.3 mmol) of R-(+)-BINAP were dissolved in 60 ml of dioxane and stirred at reflux temperature for 1 h. The mixture was poured into ice-water and extracted with ethyl acetate. The organic phases were dried and evaporated, and the residue was purified by column chromatography (silica gel, n-heptane/ethyl acetate 5:2). Yield: 2.10 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
sodium tert-butanolate
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
R-(+)-BINAP
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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